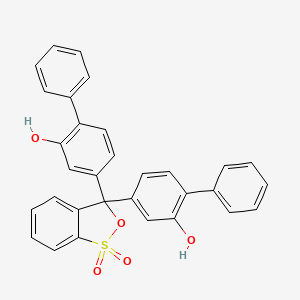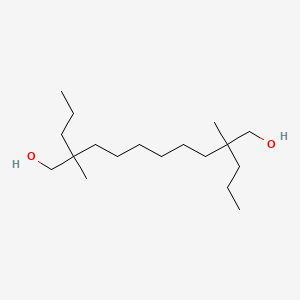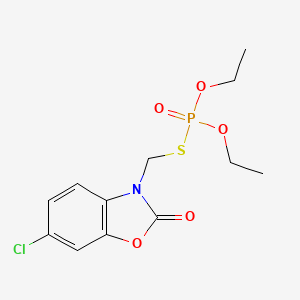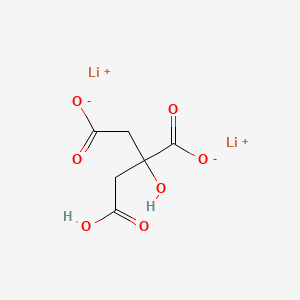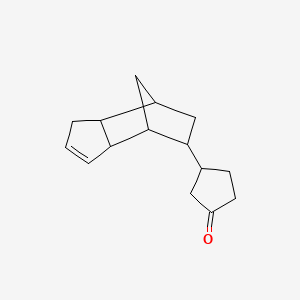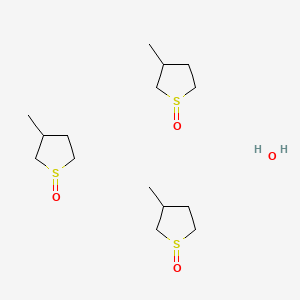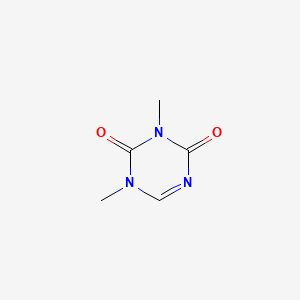
s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl-
Overview
Description
s-Triazine-2,4(1H,3H)-dione, 1,3-dimethyl-, also known as dimethyluracil, is a heterocyclic organic compound with the molecular formula C5H6N2O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyluracil can be synthesized through several methods. One common approach involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of dimethyluracil often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the nitrogen atoms or the carbon atoms in the ring structure.
Scientific Research Applications
Dimethyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies involving nucleic acid analogs often use dimethyluracil to investigate the properties and functions of RNA.
Industry: Dimethyluracil is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which dimethyluracil exerts its effects depends on its specific application. In biological systems, it can interact with nucleic acids, influencing processes such as transcription and replication. The molecular targets include enzymes involved in nucleic acid metabolism, and the pathways affected can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Uracil: The parent compound of dimethyluracil, found in RNA.
Thymine: A methylated derivative of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.
Uniqueness
Dimethyluracil is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This makes it valuable in various synthetic and research applications where specific modifications of nucleobases are required.
Properties
IUPAC Name |
1,3-dimethyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-7-3-6-4(9)8(2)5(7)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFNIVXSSVVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231714 | |
| Record name | s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-28-2 | |
| Record name | s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine,-2,4(1H,3H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


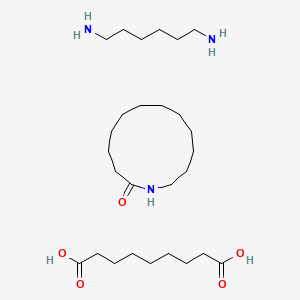

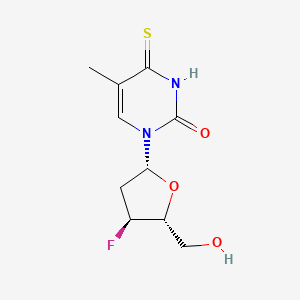
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
